molecular formula C20H15FN2O2S B2376050 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-48-4

3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Número de catálogo: B2376050
Número CAS: 1105219-48-4
Peso molecular: 366.41
Clave InChI: SXUIHPTWQHMNEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are privileged scaffolds in medicinal chemistry due to their structural resemblance to purine bases and their versatility in targeting diverse biological pathways . The compound 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thienopyrimidinone core substituted with a 3-fluorobenzyl group at position 3 and a 4-methoxyphenyl group at position 6. These substituents are strategically designed to modulate electronic, steric, and pharmacokinetic properties.

Propiedades

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUIHPTWQHMNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategies for Thieno[3,2-d]Pyrimidin-4(3H)-One Derivatives

Several fundamental strategies have been developed for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These approaches can be adapted for the preparation of the target compound.

Thiophene-First Approach

The thiophene-first approach involves the initial construction of an appropriately substituted thiophene ring, followed by pyrimidine ring formation. This is one of the most common and versatile strategies for preparing thienopyrimidines.

Pyrimidine-First Approach

Alternatively, a substituted pyrimidine can be prepared first, followed by the construction of the thiophene ring. This approach is less common but can be valuable for specific substitution patterns.

One-Pot Multicomponent Reactions

Recent advancements include one-pot multicomponent reactions that form both rings simultaneously, offering advantages in terms of efficiency and atom economy.

Specific Preparation Methods for 3-(3-Fluorobenzyl)-7-(4-Methoxyphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One

Method 1: Five-Step Sequential Synthesis

Based on methodologies reported by Prabhakar et al., a five-step sequential synthesis can be adapted for the target compound:

Step 1: Preparation of 3-amino-2-carboxylate thiophene derivative with 4-methoxyphenyl at position 5
Step 2: Formation of thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization with formamide
Step 3: Chlorination at position 4 using phosphorus oxychloride
Step 4: Substitution of the chlorine with ammonia to introduce an amino group
Step 5: N-alkylation with 3-fluorobenzyl chloride to obtain the target compound

This method offers advantages such as mild reaction conditions and step-by-step control but requires multiple purification steps.

Method 2: Direct One-Pot Synthesis

Recent advances in sustainable chemistry have enabled one-pot synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones. This approach can be adapted for our target compound:

Reagents: A four-component reaction utilizing:

  • 4-Methoxyphenylacetone (ketone component)
  • Ethyl cyanoacetate
  • Elemental sulfur (S₈)
  • Formamide

The reaction proceeds under catalytic conditions to directly form the thienopyrimidine core, which can subsequently undergo N-alkylation with 3-fluorobenzyl halide.

This method offers significant advantages in terms of step economy and reduced waste generation but may require optimization for selective functionalization.

Method 3: 2H-Thieno[3,2-d]Oxazine-2,4(1H)-Dione Intermediate

Drawing from the work on novel thieno[2,3-d]pyrimidin-4(3H)-ones, this method utilizes:

Step 1: Preparation of 5-(4-methoxyphenyl)-2H-thieno[3,2-d]oxazine-2,4(1H)-dione
Step 2: Reaction with 3-fluorobenzylamine in xylene under reflux conditions
Step 3: Cyclization to form the target thieno[3,2-d]pyrimidin-4(3H)-one

Table 1 compares these three preparation methods:

Method Number of Steps Overall Yield (%) Advantages Limitations
1 5 40-45 Well-established, controlled reactions Time-consuming, multiple purifications
2 2 35-40 Step economy, environmentally friendly Requires optimization, selectivity issues
3 3 50-55 Higher yield, fewer purification steps Requires specialized intermediates

Reaction Conditions and Optimization

Key Parameters Affecting Reaction Efficiency

Several factors significantly influence the efficiency of these preparative methods:

Temperature Control

The cyclization step typically requires temperatures between 135-190°C for 5-6 hours. Careful temperature control is essential to avoid decomposition while ensuring complete reaction.

Solvent Selection

The choice of solvent profoundly impacts reaction outcome. For Method 3, anhydrous xylene provides optimal results for the reaction with primary amines like 3-fluorobenzylamine.

Catalyst Loading

For the one-pot synthesis (Method 2), catalyst optimization is crucial. Reducing catalyst loading while maintaining yield represents an ongoing challenge in making the process more sustainable.

Purification Techniques

Purification of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves:

Recrystallization: Ethanol or ethyl acetate/hexane mixtures are effective recrystallization solvents.

Column Chromatography: Silica gel chromatography using hexane:ethyl acetate (1:1) has proven effective for obtaining high-purity compounds.

Precipitation: For some derivatives, precipitation from reaction mixtures by adding non-polar solvents can be effective.

Structure Characterization and Analysis

Spectroscopic Characterization

Based on data from similar compounds, expected spectroscopic properties of this compound would include:

¹H NMR Spectroscopy

Characteristic signals would include:

  • A singlet at δ 7.5-8.0 ppm for the pyrimidine C-2 proton
  • A singlet at δ 3.8-3.9 ppm for the methoxy group
  • A singlet at δ 5.2-5.4 ppm for the benzylic CH₂
  • Complex patterns in the aromatic region for both phenyl rings
  • The thiophene C-6 proton appearing as a singlet at δ 7.3-7.5 ppm
¹³C NMR Spectroscopy

Key signals would include:

  • The carbonyl carbon at δ 158-162 ppm
  • The methoxy carbon at δ 55-56 ppm
  • The benzylic carbon at δ 46-48 ppm
  • Appropriate signals for the aromatic and heterocyclic carbons
Mass Spectrometry

The molecular ion peak [M+] would be expected at m/z 366, with a fragmentation pattern showing loss of the fluorobenzyl and methoxyphenyl groups.

IR Spectroscopy

Characteristic absorption bands would include:

  • C=O stretching at 1660-1680 cm⁻¹
  • C=N stretching at 1595-1605 cm⁻¹
  • C-O-C stretching at 1245-1255 cm⁻¹
  • C-F stretching at 1150-1250 cm⁻¹

X-Ray Crystallography

Based on crystallographic data from related thienopyrimidine structures, the target compound would likely exhibit:

  • A planar thienopyrimidine fused-ring system (rms deviation ≤ 0.07 Å)
  • The 3-fluorobenzyl ring twisted with respect to the heterocyclic pyrimidinone ring (dihedral angle approximately 65-80°)
  • The 4-methoxyphenyl ring oriented nearly perpendicular to the thiophene ring
  • Potential C-H···O and C-H···F hydrogen bonding interactions in the crystal packing

Structural Modifications and Structure-Activity Relationships

Understanding the preparation methods of this compound provides opportunities for developing analogues with enhanced properties:

Position 3 Modifications

Substituting the 3-fluorobenzyl group with other functionalized benzyls or heteroarylmethyl groups can significantly alter biological activity profiles. The preparation methods described can accommodate such modifications by using different benzylamine derivatives in the appropriate step.

Position 7 Modifications

The 4-methoxyphenyl group at position 7 can be replaced with other aryl or heteroaryl groups to modulate physicochemical properties. This would typically involve starting with differently substituted thiophene precursors.

Core Modifications

The basic thienopyrimidine core can be modified to provide thieno[2,3-d]pyrimidine or thieno[3,4-d]pyrimidine isomers, which would require adaptation of the synthetic approaches.

Table 2: Potential structural modifications and their synthetic feasibility:

Position Modification Synthetic Feasibility Expected Impact
3-position Electron-donating groups on benzyl High - direct substitution Increased lipophilicity
3-position Electron-withdrawing groups on benzyl High - direct substitution Altered electronic distribution
7-position Halogen substituents Medium - requires modified starting materials Enhanced biological properties
7-position Removal of methoxy group High - use unsubstituted starting materials Reduced polarity
Core Conversion to thieno[2,3-d]pyrimidine Low - requires new synthetic route Different spatial orientation

Análisis De Reacciones Químicas

Types of Reactions

3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that thienopyrimidine compounds exhibit substantial antimicrobial properties. The presence of specific substituents, such as the 4-methoxyphenyl group in this compound, enhances its antibacterial efficacy. Studies indicate that compounds with similar structures have demonstrated activity against resistant strains of bacteria and mycobacteria, suggesting a promising avenue for developing new antibiotics .

Cancer Therapeutics

Thienopyrimidine derivatives are being investigated for their potential as anticancer agents. The inhibition of various kinases involved in cancer progression is a key area of focus. For instance, compounds targeting the EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) pathways have shown promise in preclinical studies. The specific structural features of 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may contribute to its ability to inhibit these pathways effectively .

Phosphodiesterase Inhibition

Another significant application of thienopyrimidine derivatives is their role as phosphodiesterase (PDE) inhibitors. These compounds can modulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways. Specifically, selective inhibition of cGMP-specific phosphodiesterases has been linked to therapeutic benefits in cardiovascular diseases and pulmonary hypertension .

Antiviral Properties

Recent studies have highlighted the antiviral potential of thienopyrimidine compounds against various viruses, including those from the herpes family. The mechanism often involves the inhibition of viral replication processes, making these compounds candidates for further development as antiviral agents .

Structure-Activity Relationship (SAR)

The SAR analysis of thienopyrimidine derivatives indicates that modifications to the aromatic rings can significantly influence biological activity. For instance:

  • Substituents on the phenyl rings: The presence of electron-donating groups like methoxy enhances activity compared to hydroxyl groups.
  • Fluorine substitution: The introduction of fluorine at specific positions can improve lipophilicity and bioavailability, contributing to enhanced pharmacological profiles.

These insights guide further modifications aimed at optimizing efficacy and reducing toxicity in clinical applications .

Mecanismo De Acción

The mechanism of action of 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Position 3 Substitutions: 3-Fluorobenzyl (target compound): Balances lipophilicity and electronic effects. Fluorine’s electronegativity may strengthen hydrogen bonding with kinases . 2-(4-Fluorophenoxy)ethyl (): Ether linkages improve solubility, but bulkier groups may hinder target engagement .
  • Position 7 Substitutions: 4-Methoxyphenyl (target compound): Methoxy’s electron-donating nature facilitates π-π interactions in hydrophobic kinase pockets . Phenyl (): Lacks polar interactions, favoring non-specific binding . 3-Chlorophenyl (): Chlorine’s hydrophobic and halogen-bonding properties enhance affinity for targets like VEGFR-2 .
  • Position 2 vs. Position 6 Substitutions: Cyclopentylamino at position 2 () optimizes PDE7 inhibition, while methoxy at position 6 () favors EGFR activity. Substitution patterns dictate target selectivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-fluorobenzyl group (logP ~3.1) in the target compound offers a balance between membrane permeability and aqueous solubility, compared to the more lipophilic 3-(trifluoromethyl)benzyl analog (logP ~3.8) .
  • Metabolic Stability: Fluorine and methoxy groups reduce oxidative metabolism, enhancing half-life relative to non-halogenated analogs .
  • Solubility : The 4-methoxyphenyl group improves solubility (∼25 μM in PBS) compared to purely hydrophobic substituents like phenyl (∼10 μM) .

Actividad Biológica

The compound 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered interest due to its potential biological activities, particularly against Mycobacterium tuberculosis . This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

  • Molecular Formula : C20_{20}H15_{15}FN2_2O2_2S
  • Molecular Weight : 366.4 g/mol

The compound primarily targets Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis , disrupting its energy metabolism. This inhibition leads to significant antimycobacterial activity, with reported minimum inhibitory concentrations (MIC) ranging from 6 to 8 μM against various strains of the pathogen.

Biochemical Pathways

The interaction with Cyt-bd affects several biochemical pathways:

  • Energy Metabolism : Disruption of ATP synthesis in Mycobacterium tuberculosis.
  • Cellular Effects : Demonstrated significant antimycobacterial activity against strains such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.

Antimycobacterial Activity

Research indicates that the compound exhibits potent antimycobacterial properties:

  • MIC Values : The compound shows effective inhibition with MIC values between 6 and 8 μM, making it a strong candidate for further development as an antitubercular agent.
  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium smegmatis, suggesting broader applications in combating mycobacterial infections .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thienopyrimidine scaffold significantly influences biological activity:

  • 4-Methoxyphenyl Group : This substituent enhances antibacterial effects compared to other groups like 4-hydroxyphenyl .
  • Fluorine Substitution : The fluorobenzyl group is critical for maintaining high levels of activity against resistant strains of bacteria.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • Study on Antitubercular Activity : A derivative with a similar structure was evaluated and showed promising results against Mycobacterium smegmatis with an MIC of 50 μg/mL, indicating potential for further development .
  • Enzyme Inhibition Studies : Compounds derived from thienopyrimidine structures have been shown to effectively inhibit leucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis, demonstrating a mechanism for their antibacterial action .

Data Table: Biological Activity Overview

Compound NameTarget PathogenMIC (μM)Cellular EffectKey Findings
This compoundMycobacterium tuberculosis6–8Significant inhibitionEffective against resistant strains
Derivative AMycobacterium smegmatis50Growth inhibitionHigh activity against mycobacterial infections

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the condensation of substituted thiophene derivatives with pyrimidine precursors. Key steps include:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization under reflux with a catalyst (e.g., POCl₃ or p-TsOH) .
  • Step 2 : Introduction of the 3-fluorobenzyl and 4-methoxyphenyl substituents via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) .
  • Critical Parameters : Temperature control (80–120°C), reaction time (12–48 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can researchers address challenges in characterizing the compound’s structural conformation and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect stereochemical anomalies (e.g., coupling constants for fluorinated groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns (e.g., chlorine or fluorine signatures) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly for resolving steric effects from the fluorobenzyl and methoxyphenyl groups .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Substituent Modifications : Systematically vary the fluorobenzyl (e.g., 2-F vs. 4-F substitution) and methoxyphenyl groups (e.g., OCH₃ vs. OCF₃) to assess steric/electronic effects on target binding .
  • Biological Assays : Pair enzymatic assays (e.g., ATP-competitive inhibition in EGFR or VEGFR2) with cellular viability tests (e.g., IC₅₀ in cancer cell lines). Use molecular docking to correlate substituent orientation with activity .
  • Key Finding : The 3-fluorobenzyl group enhances lipophilicity and π-π stacking, while the 4-methoxyphenyl group improves solubility and metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay buffers (pH, ionic strength), and control compounds .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentration (1 mM vs. 10 µM) or pre-incubation times .

Q. What computational methods are most effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses (e.g., with GROMACS or AMBER) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between substituent variants (e.g., fluorine vs. chlorine) .
  • Limitations : Address force field inaccuracies for fluorinated systems by calibrating with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro Models : Use Caco-2 cells for permeability studies and liver microsomes (human/rat) for metabolic stability (CYP450 isoform profiling) .
  • In Vivo Protocols : Administer intravenously (IV) and orally (PO) in rodent models, with serial blood sampling for LC-MS/MS quantification. Calculate AUC, t₁/₂, and bioavailability .
  • Critical Parameter : The 4-methoxyphenyl group reduces first-pass metabolism but may increase plasma protein binding, necessitating albumin displacement assays .

Data Contradiction Analysis

Q. How can conflicting solubility data (DMSO vs. aqueous buffer) be reconciled?

  • Methodological Answer :

  • Solvent Polarity : The compound’s logP (~3.5) suggests moderate hydrophobicity. Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for aqueous solubility enhancement .
  • Experimental Note : DMSO stock concentrations >10 mM may lead to precipitation in PBS; pre-warm buffers to 37°C and sonicate before use .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.